Benzyl 3,5-dioxopiperazine-1-carboxylate
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Overview
Description
Benzyl 3,5-dioxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring with two ketone groups at positions 3 and 5, a carboxylic acid group at position 1, and a benzyl ester group attached to the carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,5-dioxopiperazine-1-carboxylate typically involves the cyclization of appropriate diamine derivatives with suitable reagents. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, followed by cyclization to form the piperazine ring . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3,5-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Benzyl 3,5-dioxopiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 4-Benzyl-piperazine-1-carboxylic acid cyclohexylamide
- 3-Thiophen-2-yl-piperazine-1-carboxylic acid ethyl ester
- 4-(2,2-Diethoxyethyl)-piperazine-1-carboxylic acid tert-butyl ester
Comparison: Benzyl 3,5-dioxopiperazine-1-carboxylate is unique due to the presence of two ketone groups at positions 3 and 5, which can influence its reactivity and biological activity. Compared to other piperazine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications.
Properties
IUPAC Name |
benzyl 3,5-dioxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-14(7-11(16)13-10)12(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWCMROWSSGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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